molecular formula C24H25N5O3 B14044926 (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol

Cat. No.: B14044926
M. Wt: 431.5 g/mol
InChI Key: NOLOEUZMYMVHJL-UHFFFAOYSA-N
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Description

The compound (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol is a complex organic molecule featuring multiple functional groups, including a cyclopropyl group, a dimethylisoxazole ring, a benzimidazole core, a pyridazine ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the compound could exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol lies in its complex structure, which combines multiple functional groups and heterocyclic rings.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-(oxolan-2-yl)-pyridazin-3-ylmethanol

InChI

InChI=1S/C24H25N5O3/c1-13-21(14(2)32-29-13)16-11-17(22-18(12-16)26-23(27-22)15-7-8-15)24(30,20-6-4-10-31-20)19-5-3-9-25-28-19/h3,5,9,11-12,15,20,30H,4,6-8,10H2,1-2H3,(H,26,27)

InChI Key

NOLOEUZMYMVHJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5CCCO5)(C6=NN=CC=C6)O

Origin of Product

United States

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